![molecular formula C26H30FN3O3S B2780084 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113140-08-1](/img/structure/B2780084.png)
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H30FN3O3S and its molecular weight is 483.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study focusing on the synthesis of fluoroquinolone-based 4-thiazolidinones, which are closely related to the chemical compound of interest, highlights their potential antimicrobial properties. These compounds were synthesized starting from a lead molecule, demonstrating significant antifungal and antibacterial activities (Patel & Patel, 2010). Furthermore, derivatives of quinolones containing heterocyclic substituents at the 7-position showed enhanced in vitro antibacterial activity against Gram-positive organisms, suggesting the importance of structural modifications in optimizing antimicrobial efficacy (Cooper, Klock, Chu, & Fernandes, 1990).
Antibacterial Potency Enhancement
Another study introduced m-aminophenyl groups as novel N-1 substituents of quinolones, leading to compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modifications provided insights into enhancing the antibacterial potency of quinolone derivatives (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Antimicrobial Agent Development
Further research into novel fluorine-containing quinazolinone and thiazolidinone derivatives has shown promising in vitro antimicrobial activity against a variety of bacteria and fungi, underscoring the potential of these compounds as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Exploration of Antitumor Activities
Besides antimicrobial applications, certain quinazolinone derivatives have been explored for their antitumor activities. Studies indicate that specific modifications in the quinazolinone structure can lead to compounds with significant cytotoxic effects against various cancer cell lines, providing a pathway for the development of new anticancer drugs (Bu, Deady, Finlay, Baguley, & Denny, 2001).
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3S/c1-16(2)11-12-30-25(33)21-10-7-19(24(32)28-14-17(3)4)13-22(21)29-26(30)34-15-23(31)18-5-8-20(27)9-6-18/h5-10,13,16-17H,11-12,14-15H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSZJWREOIPCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N=C1SCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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